molecular formula C10H13NO3 B1403098 Methyl 4-amino-2-ethoxybenzoate CAS No. 2486-55-7

Methyl 4-amino-2-ethoxybenzoate

Cat. No.: B1403098
CAS No.: 2486-55-7
M. Wt: 195.21 g/mol
InChI Key: PKWWPNQVVNPGPP-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-ethoxybenzoate: is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid and features both an amino group and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-ethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-amino-2-ethoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving benzoate derivatives.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4-amino-2-ethoxybenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and ethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 4-amino-2-hydroxybenzoate
  • Methyl 4-amino-2-chlorobenzoate

Uniqueness: Methyl 4-amino-2-ethoxybenzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. The ethoxy group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

methyl 4-amino-2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWWPNQVVNPGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 2-ethoxy-4-nitrobenzoate (2.038 g, 9.05 mmol) and palladium on carbon (583 mg, 10 wt %, Aldrich) in methanol (62 ml) was reacted with hydrogen at 40 psi for 18 hrs on the PARR shaker. It was filtered through celite and washed with methanol under N2 and the filtrate was concentrated to give methyl 4-amino-2-ethoxybenzoate (1.672 g, 94%) as a light brown solid.
Quantity
2.038 g
Type
reactant
Reaction Step One
Quantity
583 mg
Type
catalyst
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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